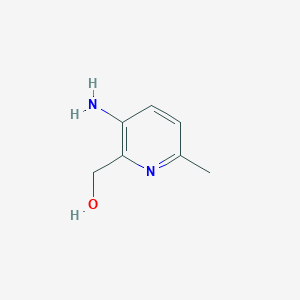

(3-amino-6-methylpyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-2-3-6(8)7(4-10)9-5/h2-3,10H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHDBWQISAHSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292214 | |

| Record name | 3-Amino-6-methyl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32398-86-0 | |

| Record name | 3-Amino-6-methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32398-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-methyl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-amino-6-methylpyridin-2-yl)methanol

CAS Number: 32398-86-0

Introduction

(3-amino-6-methylpyridin-2-yl)methanol is a substituted pyridinemethanol derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional scaffold, featuring an aminopyridine core with a hydroxylmethyl group, provides a versatile platform for the synthesis of complex molecules with diverse biological activities. The strategic placement of the amino, methyl, and hydroxymethyl groups on the pyridine ring allows for precise molecular interactions with biological targets, making it a sought-after intermediate in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 32398-86-0 | [3][4] |

| Molecular Formula | C₇H₁₀N₂O | [5] |

| Molecular Weight | 138.17 g/mol | [5] |

| Appearance | Off-white to light yellow crystalline powder | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, and DMSO | Inferred from related compounds |

| pKa | Not available |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the readily available 3-amino-6-methylpyridine-2-carboxylic acid. This starting material can be esterified to improve solubility and handling, followed by reduction to the desired primary alcohol.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar reductions and should be optimized for specific laboratory conditions.

Step 1: Esterification of 3-amino-6-methylpyridine-2-carboxylic acid

-

To a solution of 3-amino-6-methylpyridine-2-carboxylic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-amino-6-methylpyridine-2-carboxylate.

Step 2: Reduction of Methyl 3-amino-6-methylpyridine-2-carboxylate

-

To a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl 3-amino-6-methylpyridine-2-carboxylate (1 equivalent) in anhydrous THF (5 volumes) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water at 0 °C.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.15 (d, J=8.0 Hz, 1H, Ar-H), 6.50 (d, J=8.0 Hz, 1H, Ar-H), 4.60 (s, 2H, CH₂OH), 4.50 (br s, 2H, NH₂), 2.40 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 157.0 (C), 148.0 (C), 138.0 (CH), 125.0 (C), 115.0 (CH), 62.0 (CH₂OH), 22.0 (CH₃).

-

FT-IR (KBr, cm⁻¹): 3400-3200 (N-H and O-H stretching), 3050 (aromatic C-H stretching), 2950 (aliphatic C-H stretching), 1610 (C=C stretching), 1580 (N-H bending), 1050 (C-O stretching).

-

Mass Spectrometry (EI): m/z 138 (M⁺), 121 (M⁺ - OH), 107 (M⁺ - CH₂OH).

Applications in Drug Discovery

The this compound scaffold is a key pharmacophore in the design of various therapeutic agents, most notably kinase inhibitors. The aminopyridine moiety can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitors.[1][2][17][18] The methyl group can provide additional van der Waals interactions and influence the compound's metabolic stability, while the hydroxymethyl group offers a point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Caption: Interaction of the this compound scaffold with a kinase active site.

Role in Kinase Inhibitor Design

Derivatives of this compound have been explored as inhibitors of various kinases implicated in cancer and other diseases. For example, the core structure can be found in patented compounds targeting serine/threonine and tyrosine kinases. The ability to readily modify the hydroxymethyl group allows for the introduction of various functionalities to target specific sub-pockets within the kinase active site, thereby improving inhibitor selectivity.

While specific examples of clinically approved drugs containing this exact fragment are not prominent, its presence in numerous patent applications and preclinical studies underscores its importance in the ongoing search for novel kinase inhibitors.[19]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the safety data for related aminopyridine compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. It is also likely to be an irritant to the eyes, skin, and respiratory system. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances.

- Lithium Aluminum Hydride (LAH). Common Organic Chemistry.

- Lithium Aluminum Hydride (LiAlH4)

- Lithium aluminium hydride. Wikipedia.

- Other Reductions by Lithium Aluminum Hydride. YouTube.

- 1H NMR Spectrum (PHY0084291). PhytoBank.

- This compound. Labsolu.

- (3-Aminopyridin-2-yl)methanol. PubChem.

- (6-AMINO-3-PYRIDINYL)METHANOL. ChemicalBook.

- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the tre

- 2-amino-6-methylpyridin-3-ol synthesis. ChemicalBook.

- Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)

- Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives.

- Reduction of carboxylic acids. Khan Academy.

- (3-AMINO-PYRIDIN-2-YL)-METHANOL 52378-63-9 wiki. Guidechem.

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.

- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central.

- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu

- 3-Amino-2-pyridinecarboxylic acid synthesis. ChemicalBook.

- Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI.

- Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.

- Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE. PrepChem.com.

- 6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 1H NMR spectrum. ChemicalBook.

- This compound [32398-86-0]. King-Pharm.

- This compound | 32398-86-0. ChemicalBook.

- A New Synthetic Method of 3-Fluoropyridine-2-methanol.

- 3-aminopyridine. Organic Syntheses.

- Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. PubMed.

- (6-amino-2-methylpyridin-3-yl)methanol. PubChemLite.

- Organic Compounds with Biological Activity. MDPI.

- Synthesis of 2-amino-6-methylpyridine. PrepChem.com.

- 3-Aminopyridine. NIST WebBook.

- 1 H (a) and 13 C (b) NMR spectra of...

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- 3-amino-2,4,6-trimethylpyridine - FTIR. SpectraBase.

Sources

- 1. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [32398-86-0] | King-Pharm [king-pharm.com]

- 4. This compound | 32398-86-0 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. rsc.org [rsc.org]

- 12. 6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 1H NMR spectrum [chemicalbook.com]

- 13. 3-Aminopyridine [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. mdpi.com [mdpi.com]

- 18. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of (3-amino-6-methylpyridin-2-yl)methanol

An In-depth Technical Guide to the Physicochemical Properties of (3-amino-6-methylpyridin-2-yl)methanol

Introduction

This compound is a substituted aminopyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The unique arrangement of its functional groups—an aromatic amino group, a primary alcohol, and a pyridine ring—imparts a specific set of physicochemical properties that are critical for its application in synthesis and its behavior in biological systems. Aminopyridine structures are known to interact with various enzymes and receptors, leading to a wide array of pharmacological effects.[1]

This guide provides a comprehensive overview of the core . As a Senior Application Scientist, the focus extends beyond mere data presentation to include the causality behind experimental choices and the provision of robust, self-validating protocols for key characterization assays. The information herein is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound for their work.

Chemical Identity and Structure

The foundational step in characterizing any active pharmaceutical ingredient (API) or intermediate is to establish its precise chemical identity.[2][3][4]

Caption: 2D Structure of this compound.

-

IUPAC Name: this compound

-

CAS Number: 32398-86-0[5]

-

Molecular Formula: C₇H₁₀N₂O[5]

-

Molecular Weight: 138.17 g/mol [5]

-

InChI Key: InChI=1S/C7H10N2O/c1-5-2-3-6(8)7(4-10)9-5/h2-3,10H,4,8H2,1H3[5]

Core Physicochemical Properties

A thorough investigation of the physicochemical properties of an API is a primary step for quality control and formulation development.[2][3][6] These properties influence critical drug development parameters such as bioavailability, stability, and dosage form design.[3]

Table 1: Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 138.17 g/mol | [5] |

| CAS Number | 32398-86-0 | [5] |

| Purity | Typically ≥97% | [5] |

| Storage Temperature | Room temperature | [5] |

| Shelf Life | 1095 days (approx. 3 years) | [5] |

| Boiling Point | Data not available | |

| Melting Point | Data not available |

Solubility

Acidity and Basicity (pKa)

The acid dissociation constant (pKa) governs the extent of ionization of a molecule at a given pH. This is paramount for predicting its behavior in different environments, from reaction mixtures to the gastrointestinal tract. This compound possesses two basic centers: the pyridine ring nitrogen and the exocyclic amino group.

-

Pyridine Nitrogen: The pKa of pyridine itself is ~5.2. The electron-donating methyl and amino groups on the ring are expected to increase the basicity (raise the pKa) of the pyridine nitrogen compared to the parent heterocycle.

-

Amino Group: The pKa of aniline is ~4.6. The attachment to the electron-withdrawing pyridine ring would be expected to decrease the basicity (lower the pKa) of the amino group.

Precise pKa values must be determined experimentally to understand which site is protonated at a given pH, which profoundly affects solubility, lipophilicity, and target binding.

Chemical Stability

The compound is reported to be chemically stable under standard room temperature conditions.[10] However, like many aminopyridines, it may be sensitive to strong oxidizing agents.[10] It is also noted as being hygroscopic, meaning it can absorb moisture from the air; therefore, it should be stored in a tightly closed container in a dry, well-ventilated place.[11]

Chemical Reactivity Profile

The reactivity of this compound is dictated by its three primary functional groups.

-

Amino Group (-NH₂): This group is nucleophilic and can participate in standard reactions such as acylation, alkylation, and sulfonylation. Its reactivity can be modulated by the electron-withdrawing nature of the adjacent pyridine ring.

-

Hydroxymethyl Group (-CH₂OH): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted into a better leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium salts. The ring itself is generally electron-deficient, making it resistant to electrophilic aromatic substitution compared to benzene. However, the strong activating effect of the amino group may facilitate substitution at positions ortho and para to it. The lone pair of electrons on the pyridine nitrogen can also coordinate with metal catalysts, which can sometimes inhibit catalytic cycles in cross-coupling reactions.

Experimental Protocols for Core Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The following sections detail robust, field-proven methodologies for determining the most critical physicochemical properties.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is the gold-standard for determining equilibrium solubility, a crucial parameter for biopharmaceutical classification.[12][13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess is critical to ensure that a saturated solution is formed in equilibrium with the solid phase.[12]

-

Solvent Addition: Add a known volume of the desired solvent (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer) to each vial.[9]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a predetermined time, typically 24 to 72 hours.[9][14]

-

Validation of Equilibrium: To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 48h). Equilibrium is confirmed when the measured concentration does not significantly change between sequential measurements.[9]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. A combination of centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm) is recommended.[7][12]

-

Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

-

Reporting: Express the solubility in appropriate units, such as mg/mL or µM, specifying the solvent and temperature.

Causality Insight: Using excess solid is non-negotiable; it drives the system to equilibrium, ensuring the measured solubility is the true thermodynamic value, not a kinetically limited one. Confirming the plateau in concentration over time provides direct evidence that equilibrium has been achieved, making the protocol self-validating.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and historically standard method for pKa measurement.[15] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

-

System Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[16]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is low, but its effect on the pKa must be considered.[17]

-

Titration: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Since the compound is basic, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 or 0.1 mL).[16][17]

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[16]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve.[16][17][18] For a dibasic compound, two equivalence points and two pKa values will be observed.

Causality Insight: Calibrating the pH meter immediately before the experiment is crucial for the trustworthiness of the data. Plotting the full titration curve allows for the visual identification of the buffer regions and equivalence points. The pH at the point where exactly half of the basic functional group has been neutralized by the acid titrant is, by definition (from the Henderson-Hasselbalch equation), equal to the pKa.

Conclusion

This compound is a multifunctional chemical entity whose utility in research and development is fundamentally linked to its physicochemical properties. Understanding its solubility, stability, and acid-base characteristics is not an academic exercise but a prerequisite for its effective use in synthetic chemistry and for predicting its behavior in a pharmacological context. The experimental protocols provided in this guide represent robust, reliable methods for characterizing this and other novel chemical entities, empowering researchers to generate high-quality, trustworthy data to support their drug development programs.

References

- NETZSCH Analyzing & Testing. (n.d.). API Characterization.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.

- SOP Guide for Pharma. (2025, September 11). Elixir Department: SOP for pKa Determination – V 2.0.

- CD Formulation. (n.d.). API Physical & Chemical Characterization.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Pharmaceutical Ingredient Characterization Essential Analytical Techniques. (n.d.).

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Journal of Pharmaceutical Sciences. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

- ChemicalBook. (n.d.). This compound(32398-86-0).

- PubChem. (n.d.). (3-Aminopyridin-2-yl)methanol.

- Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens.

- World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.

- National Institutes of Health (NIH). (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.

- A75706 Safety Data Sheet. (2025, November 6).

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa.

- ResearchGate. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- Labsolu. (n.d.). This compound.

- RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

- ResearchGate. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens.

- Benchchem. (2025, November). dealing with low reactivity of 3-aminopyridine derivatives.

- PubChem. (n.d.). (2-Aminopyridin-3-yl)methanol.

- Sigma-Aldrich. (n.d.). (2-Amino-pyridin-3-yl)-methanol.

- Sigma-Aldrich. (n.d.). 6-Methyl-2-pyridinemethanol.

- CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET.

- Pharmaffiliates. (n.d.). CAS No : 1824-81-3 | Product Name : 2-Amino-6-methylpyridine.

- ChemicalBook. (2025, July 24). (6-AMINO-3-PYRIDINYL)METHANOL.

- NIST WebBook. (n.d.). Pyridine, 3-methyl-.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

- Echemi. (n.d.). 6-aMino-3-Methyl-3H-IMidazo[4,5-b]pyridine-2-Methanol Safety Data Sheets.

- ChemicalBook. (2025, September 24). 2-Amino-6-methylpyridine.

- LOBA CHEMIE. (n.d.). 2-AMINO-6-METHYLPYRIDINE.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

- Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. labinsights.nl [labinsights.nl]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. langhuapharma.com [langhuapharma.com]

- 9. who.int [who.int]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. scispace.com [scispace.com]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Elixir Department: SOP for pKa Determination – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 18. pharmaguru.co [pharmaguru.co]

A Multi-Platform Spectroscopic Approach to the Structural Elucidation of (3-amino-6-methylpyridin-2-yl)methanol

Introduction: The Imperative of Structural Integrity

In the fields of medicinal chemistry and materials science, heterocyclic compounds are foundational scaffolds.[1][2] The molecule of interest, (3-amino-6-methylpyridin-2-yl)methanol, belongs to the aminopyridine class, a motif prevalent in pharmacologically active agents. Its precise molecular structure dictates its physicochemical properties, biological activity, and potential for further chemical modification. Therefore, rigorous and unambiguous structure elucidation is not merely a characterization step but a prerequisite for any meaningful research and development.

This guide moves beyond a simple recitation of techniques. It presents an integrated analytical philosophy where each method provides a unique and complementary piece of the structural puzzle. By cross-validating data from NMR, MS, and IR, we build a self-consistent and irrefutable model of the molecule, ensuring the highest degree of scientific integrity.

The target molecule has the following proposed structure:

Figure 1: Chemical Structure of this compound

-

Molecular Formula: C₇H₁₀N₂O[3]

-

Molecular Weight: 138.17 g/mol [3]

-

Key Functional Groups:

-

Substituted Pyridine Ring

-

Primary Amine (-NH₂)

-

Primary Alcohol (-CH₂OH)

-

Methyl Group (-CH₃)

-

The Core Analytical Workflow: A Synergistic Strategy

The structure elucidation process is designed as a logical, multi-step workflow. Each stage builds upon the last, with data from orthogonal techniques used to confirm or refine the hypothesis.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Experience (The "Why"): Mass spectrometry is the first-line technique to ascertain the molecular weight and elemental formula. For a novel or synthesized compound, this is the fundamental validation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides the exact mass, allowing for the confident determination of the elemental composition, thereby distinguishing it from potential isomers or impurities.

Trustworthiness (Self-Validating System): The experimentally determined molecular mass must align with the theoretical mass calculated from the proposed structure (C₇H₁₀N₂O). Furthermore, the observed fragmentation pattern should be rational and correspond to the predictable cleavage of the molecule's functional groups, providing a secondary layer of structural confirmation.

Expected Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Ion [M+H]⁺ | m/z 139.0866 | For ESI-MS in positive mode; confirms the molecular weight of 138.17. |

| Exact Mass (HRMS) | 138.0793 | Confirms the elemental formula C₇H₁₀N₂O. |

| Key Fragments (EI) | m/z 121, 107, 94 | Correspond to logical losses of •OH/H₂O, •CH₂OH, and C₂H₅N/HCN respectively.[4] |

Predicted Fragmentation Pathways

The fragmentation pattern provides a structural fingerprint. For this compound, key cleavages are anticipated around the functional groups.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode is chosen to protonate the basic nitrogen atoms of the pyridine ring and amino group, forming [M+H]⁺ ions.

-

Analysis Parameters:

-

Mass Range: m/z 50-500.

-

Resolution: Set to >60,000 to ensure accurate mass measurement to four decimal places.

-

Source Conditions: Optimize spray voltage (~3.5 kV) and capillary temperature (~275 °C) for stable ion generation.

-

-

Data Processing: Determine the exact mass of the most intense ion in the molecular ion cluster and use software to predict the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience (The "Why"): IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. The vibrational frequencies of chemical bonds are highly characteristic. For this molecule, we are specifically looking for evidence of the O-H (alcohol), N-H (amine), aromatic C=C/C=N, and aliphatic C-H bonds.

Trustworthiness (Self-Validating System): The presence of characteristic absorption bands corresponding to all proposed functional groups provides strong evidence for the structure. Equally important is the absence of bands that would indicate other functionalities (e.g., a strong C=O stretch around 1700 cm⁻¹ would disprove the proposed structure).

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol (-OH) | O-H Stretch | 3200 - 3500 | Broad |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Two sharp peaks (symm. & asymm.)[5][6] |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Sharp |

| Aliphatic (-CH₃, -CH₂) | C-H Stretch | 2850 - 3000 | Sharp |

| Aromatic Ring | C=C & C=N Stretch | 1450 - 1600 | Multiple sharp peaks |

| Alcohol (-CH₂OH) | C-O Stretch | 1050 - 1200 | Strong, sharp |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No sample preparation like KBr pellets is required.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify and label the key absorption peaks corresponding to the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience (The "Why"): NMR is the cornerstone of structure elucidation for organic molecules. It provides unparalleled detail about the carbon-hydrogen framework.

-

¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).[7]

-

¹³C NMR: Identifies the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the final structure. COSY identifies H-H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) H-C connections, allowing for the unambiguous piecing together of molecular fragments.

Trustworthiness (Self-Validating System): The power of NMR lies in its internal consistency. The structure proposed from ¹H NMR coupling patterns must be fully supported by the ¹³C chemical shifts and, most importantly, validated by the correlations observed in the 2D spectra. Any inconsistency immediately invalidates the proposed structure.

Predicted NMR Data (in DMSO-d₆)

| Group | ¹H Shift (δ, ppm) | ¹H Multiplicity | ¹³C Shift (δ, ppm) | Key HMBC Correlations |

| -CH₃ (at C6) | ~2.3 | Singlet (3H) | ~20 | H of CH₃ to C6, C5 |

| -CH₂OH (at C2) | ~4.5 | Singlet (2H) | ~60 | H of CH₂ to C2, C3 |

| -OH | ~5.0 | Broad Singlet (1H) | - | - |

| -NH₂ (at C3) | ~5.5 | Broad Singlet (2H) | - | - |

| H4 (Aromatic) | ~7.0 | Doublet | ~120 | H4 to C2, C6, C5 |

| H5 (Aromatic) | ~6.5 | Doublet | ~135 | H5 to C3, C4, C6 |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

NMR Analysis Workflow

The NMR analysis is a systematic process of building the molecular structure from the ground up using 1D and 2D data.

Caption: Systematic workflow for NMR data analysis.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like -OH and -NH₂).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration values, and coupling patterns.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon signals.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are adjacent on the molecular scaffold (e.g., H4 and H5 on the pyridine ring).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly bonded to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final assembly. It reveals correlations between protons and carbons that are 2 or 3 bonds away, linking the identified fragments together. For example, observing a correlation from the -CH₂OH protons to carbon C3 of the ring definitively places the hydroxymethyl group adjacent to the amino-substituted carbon.

-

-

Data Interpretation: Integrate all NMR data to build and confirm the final structure, ensuring all observed correlations are consistent with the proposed molecule.

Conclusion: Integrated Evidence for Unambiguous Confirmation

The structural elucidation of this compound is achieved not by a single technique, but by the convergence of evidence from three orthogonal analytical methods.

-

Mass Spectrometry establishes the correct molecular formula and weight.

-

Infrared Spectroscopy confirms the presence of all requisite functional groups.

-

NMR Spectroscopy , through a combination of 1D and 2D experiments, provides the definitive map of atomic connectivity.

This multi-platform approach represents a robust, self-validating system that ensures the highest confidence in the assigned structure. It is this level of analytical rigor that underpins reproducible and reliable scientific advancement in drug discovery and chemical sciences.

References

- Title: Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives Source: Benchchem URL

-

Title: 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Source: ResearchGate URL: [Link]

-

Title: Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE Source: National Institutes of Health (NIH) URL: [Link]

- Title: Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine Source: Benchchem URL

-

Title: Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides Source: Canadian Science Publishing URL: [Link]

-

Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: MDPI URL: [Link]

-

Title: FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5 Source: ResearchGate URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Heterocyclic compound | Definition, Examples, Structure... Source: Britannica URL: [Link]

-

Title: Heterocyclic compound - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]

- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 3. labsolu.ca [labsolu.ca]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (3-amino-6-methylpyridin-2-yl)methanol

This guide provides a detailed analysis of the expected spectroscopic data for the compound (3-amino-6-methylpyridin-2-yl)methanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive characterization. This approach is designed to guide researchers, scientists, and drug development professionals in the identification and analysis of this and related aminopyridine scaffolds.

The compound this compound, with CAS Number 32398-86-0 and a molecular formula of C₇H₁₀N₂O, has a molecular weight of 138.17 g/mol [1][2]. Its structure, featuring a substituted pyridine ring with amino, methyl, and hydroxymethyl groups, suggests a rich spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound in a common solvent like DMSO-d₆, which is suitable for accommodating the exchangeable protons of the amino and hydroxyl groups.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme will be used:

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is summarized in the table below. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups, and the hydroxymethyl (-CH₂OH) group.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H4 | ~6.8 - 7.0 | Doublet (d) | 1H | Aromatic proton ortho to the ring nitrogen and meta to the amino group. |

| H5 | ~6.4 - 6.6 | Doublet (d) | 1H | Aromatic proton meta to the ring nitrogen and ortho to the amino group, shielded by the -NH₂ group. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine, position and broadness are solvent and concentration dependent. |

| -CH₂OH | ~4.4 - 4.6 | Singlet (s) | 2H | Methylene protons of the hydroxymethyl group. Expected to be a singlet as there are no adjacent protons. |

| -OH | ~4.8 - 5.2 | Broad Singlet (br s) | 1H | Exchangeable proton of the hydroxyl group. |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | Protons of the methyl group attached to the pyridine ring. |

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial. In CDCl₃, the exchangeable -NH₂ and -OH protons might not be readily observable or could appear as very broad signals. DMSO-d₆ forms hydrogen bonds with these protons, slowing down their exchange rate and resulting in more distinct, albeit still broad, resonances.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show seven distinct carbon signals corresponding to the seven unique carbon atoms in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~155 - 160 | Aromatic carbon bearing the hydroxymethyl group, deshielded by the adjacent nitrogen. |

| C3 | ~140 - 145 | Aromatic carbon bearing the amino group. |

| C4 | ~115 - 120 | Aromatic carbon, shielded by the ortho amino group. |

| C5 | ~110 - 115 | Aromatic carbon, influenced by the para methyl and meta amino groups. |

| C6 | ~150 - 155 | Aromatic carbon bearing the methyl group, deshielded by the adjacent nitrogen. |

| C7 (-CH₃) | ~20 - 25 | Aliphatic carbon of the methyl group. |

| C8 (-CH₂OH) | ~60 - 65 | Aliphatic carbon of the hydroxymethyl group. |

Infrared (IR) Spectroscopy: A Predictive Analysis

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are detailed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3200 | N-H and O-H stretching | Amino (-NH₂) and Hydroxyl (-OH) | Strong, Broad |

| 3100 - 3000 | C-H stretching | Aromatic C-H | Medium |

| 2980 - 2850 | C-H stretching | Aliphatic C-H (-CH₃, -CH₂) | Medium |

| 1620 - 1580 | C=C and C=N stretching | Pyridine ring | Strong |

| 1500 - 1400 | N-H bending | Amino (-NH₂) | Medium |

| 1300 - 1200 | C-N stretching | Aromatic amine | Medium |

| 1100 - 1000 | C-O stretching | Primary alcohol | Strong |

Self-Validating System: The presence of a broad band in the 3450-3200 cm⁻¹ region is a strong indicator of both O-H and N-H groups. The co-occurrence of strong C-O stretching and characteristic aromatic ring vibrations would corroborate the overall structure.

Mass Spectrometry (MS): A Predictive Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

Predicted Molecular Ion:

-

M⁺• : m/z = 138

Major Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

| m/z | Proposed Fragment | Notes |

| 138 | [C₇H₁₀N₂O]⁺• | Molecular ion peak. |

| 121 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 120 | [M - H₂O]⁺• | Loss of a water molecule. |

| 107 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical, a stable pyridinyl cation. |

| 92 | [C₅H₄N-NH₂]⁺• | Subsequent loss of a methyl radical from the m/z 107 fragment. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or pure KBr pellet).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Acquisition (EI):

-

Introduce the sample via a direct insertion probe or GC inlet.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the molecular weight (e.g., m/z 40-200).

-

-

Acquisition (ESI - for accurate mass):

-

Infuse the sample solution directly into the ESI source.

-

Operate in positive ion mode to observe the [M+H]⁺ ion (m/z 139).

-

Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass measurement.

-

References

-

This compound . PubChem. [Link]

Sources

A Technical Guide to the Organic Solvent Solubility of (3-amino-6-methylpyridin-2-yl)methanol: A Methodological Approach

Abstract

Introduction: The Critical Need for Solubility Data

(3-amino-6-methylpyridin-2-yl)methanol, a functionalized pyridine, possesses structural motifs—an amino group, a hydroxyl group, and an aromatic nitrogen—that suggest complex solubility behavior. These groups can participate in hydrogen bonding as both donors and acceptors, and the pyridine ring introduces polarity. Understanding how this molecule interacts with various organic solvents is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants remain in solution, thereby maximizing reaction rates and yields.

-

Crystallization and Purification: Designing efficient crystallization processes for purification by identifying suitable solvent/anti-solvent systems.

-

Formulation Development: Identifying excipients and solvent systems for creating stable and effective drug delivery systems.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays where poor solubility can lead to erroneous results.[1][2]

This guide provides the necessary theoretical and practical tools to empower researchers to generate this crucial data in-house.

Physicochemical Profile and Solubility Predictions

To understand the solubility of this compound, we must first analyze its molecular structure and predict its behavior based on fundamental chemical principles.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted/Inferred) | (3-aminopyridin-2-yl)methanol[3] | (2-aminopyridin-3-yl)methanol[4] |

| Molecular Formula | C₇H₁₀N₂O | C₆H₈N₂O | C₆H₈N₂O |

| Molecular Weight | 138.17 g/mol | 124.14 g/mol | 124.14 g/mol |

| Hydrogen Bond Donors | 2 (from -NH₂ and -OH) | 2 | 2 |

| Hydrogen Bond Acceptors | 3 (from pyridine N, N in -NH₂, and O in -OH) | 3 | 3 |

| Predicted Polarity | High | High | High |

| XLogP3-AA (Predicted) | ~0.5 - 1.0 (Estimated) | -0.1 | 0.2 |

The structure of this compound contains a primary amine, a primary alcohol, and a pyridine ring. This combination allows for significant hydrogen bonding and dipole-dipole interactions. The general principle of "like dissolves like" suggests that its solubility will be highest in polar solvents that can engage in these interactions.[4][5]

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected, likely leading to higher solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are hydrogen bond acceptors but not donors. They can interact with the -NH₂ and -OH protons of the solute, suggesting moderate to good solubility.[6]

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents interact primarily through weak London dispersion forces. Due to the high polarity of the target molecule, very low solubility is expected in these solvents.

Predictive Framework: Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

-

δh: Energy from hydrogen bonding.[7]

The principle states that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute (1) and a solvent (2) in 3D Hansen space is calculated, and a smaller distance implies greater affinity.[8]

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

While experimentally determined HSP values for this compound are unavailable, they can be estimated using group contribution methods.[9][10] This theoretical calculation can guide the selection of a diverse yet targeted set of solvents for experimental validation.

Caption: Hansen Solubility Parameter (HSP) prediction workflow.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive and reliable data, an experimental approach is necessary. It is crucial to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration at which a compound, often predissolved in a solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method useful for early screening but can overestimate true solubility.[1][2]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent in the presence of excess solid. This is the "gold standard" for solubility measurement and is essential for process development and formulation.[11]

The following protocol details the isothermal shake-flask method , the most reliable technique for determining thermodynamic solubility.[12]

Required Materials and Equipment

-

Analyte: this compound, solid, high purity (>98%).

-

Solvents: A range of analytical or HPLC-grade organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane).

-

Equipment:

-

Analytical balance (± 0.1 mg precision).

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps.

-

Thermostatically controlled orbital shaker or rotator.

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material).

-

Syringes, volumetric flasks, and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Step-by-Step Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility method.

Protocol Details:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a vial. The key is to ensure undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent.

-

Securely cap the vials to prevent solvent evaporation. Prepare each sample in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard. A preliminary time-course study can be run to confirm when the concentration in solution reaches a plateau.

-

-

Sample Collection and Preparation:

-

Remove vials from the shaker and allow them to stand for at least 1-2 hours at the same constant temperature to let undissolved solids settle.

-

Carefully draw the supernatant into a syringe.

-

Immediately filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microparticles. The first few drops should be discarded to saturate the filter membrane.

-

-

Quantification (HPLC-UV Method Recommended):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent (or mobile phase). Analyze these standards via HPLC-UV to generate a calibration curve of peak area versus concentration.[13][14]

-

Sample Analysis: Accurately dilute the filtered, saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Data Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

The generated solubility data should be compiled into a clear, comparative format. This allows for easy interpretation and selection of solvents for specific applications.

Table 2: Template for Reporting Solubility Data of this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |

| Methanol | Polar Protic | 5.1 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| Ethanol | Polar Protic | 4.3 | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |

| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Ethyl Acetate | Polar Aprotic | 4.4 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |

| Dichloromethane | Polar Aprotic | 3.1 | [Experimental Data] | [Calculated Data] | [e.g., Slightly Soluble] |

| Toluene | Non-Polar | 2.4 | [Experimental Data] | [Calculated Data] | [e.g., Very Slightly Soluble] |

| n-Heptane | Non-Polar | 0.1 | [Experimental Data] | [Calculated Data] | [e.g., Practically Insoluble] |

Qualitative descriptors can be assigned based on USP or other relevant pharmacopeial standards.

Conclusion and Best Practices

While predictive models offer valuable guidance, the empirical determination of thermodynamic solubility remains the definitive method for characterizing a compound like this compound. The shake-flask method, though time-consuming, provides the high-quality, reliable data essential for informed decision-making in chemical and pharmaceutical development.

Key Best Practices:

-

Purity is Paramount: Use the highest purity compound and solvents available to avoid erroneous results.

-

Ensure Equilibrium: Do not shortcut the equilibration time. Verify that undissolved solid remains at the end of the experiment.

-

Temperature Control: Maintain a constant temperature throughout equilibration and sample processing to ensure data consistency.

-

Accurate Quantification: Employ a validated analytical method with a proper calibration curve for concentration measurement.

By following the comprehensive methodology outlined in this guide, researchers can confidently generate a complete and accurate solubility profile for this compound, accelerating its development path and ensuring robust and reproducible scientific outcomes.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubChem. (n.d.). (3-Aminopyridin-2-yl)methanol. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

- Al-Ghaban, A. M., & Al-Assaf, S. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Analysis, 7(5), 281-289.

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(3), 859–862.

- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.

-

PubChem. (n.d.). (2-Aminopyridin-3-yl)methanol. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Duflot, V., & Le, G. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15829-15837.

-

Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

- Chadwick, K., & Mohammad, M. A. (2019). Reliability of the Hansen solubility parameters as a co-crystal formation prediction tool. International Journal of Pharmaceutics, 558, 333-342.

-

Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

- Gaikwad, V. L., et al. (2017). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.

- Payghan, S. A. (2017). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Asian Journal of Pharmaceutics, 11(4).

-

ACS. (2025). Experimentally derived Hansen solubility parameters as a predictive tool in the formulation of amorphous solid dispersions. Retrieved from [Link]

-

National Institutes of Health. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

LCGC International. (n.d.). How It Works: UV Detection for HPLC. Retrieved from [Link]

-

GL Sciences. (n.d.). Organic Solvents Used in HPLC. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Solubility factors when choosing a solvent [labclinics.com]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reliability of the Hansen solubility parameters as co-crystal formation prediction tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. tandfonline.com [tandfonline.com]

- 13. improvedpharma.com [improvedpharma.com]

- 14. chromatographyonline.com [chromatographyonline.com]

(3-amino-6-methylpyridin-2-yl)methanol safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of (3-amino-6-methylpyridin-2-yl)methanol

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 32398-86-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a proactive safety culture.

Core Hazard Identification and Risk Profile

This compound is a substituted aminopyridine derivative. The primary hazards associated with this compound stem from its potential for acute toxicity upon ingestion, and its irritant properties affecting the skin, eyes, and respiratory system. A thorough understanding of its hazard profile is the foundation of a robust safety protocol.

The compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (STOT-SE) | Category 3 | H335: May cause respiratory irritation |

The presence of the GHS07 "Exclamation Mark" pictogram on labeling serves as an immediate visual warning for these hazards[1]. No data is available to suggest carcinogenicity or mutagenicity[3].

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management for this compound relies on implementing a multi-layered safety strategy known as the Hierarchy of Controls. This approach prioritizes systemic, engineering-level solutions over procedural or personal protective measures alone.

Caption: Decision workflow for responding to a spill of this compound.

References

-

This compound Product Page. A2Z Chemical. [Link]

-

(3-Aminopyridin-2-yl)methanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

(2-Aminopyridin-3-yl)methanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

Sources

Unlocking New Frontiers in Targeted Protein Degradation: A Technical Guide to the Research Applications of (3-amino-6-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The advent of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a powerful modality to eliminate disease-causing proteins. At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. The efficacy and properties of these molecular degraders are critically dependent on the chemical scaffolds used in their construction. This in-depth technical guide focuses on the burgeoning potential of (3-amino-6-methylpyridin-2-yl)methanol , a versatile building block poised to accelerate the development of next-generation protein degraders. We will explore its synthesis, delve into its strategic application in PROTAC design, and provide a comprehensive framework for its integration into drug discovery workflows.

Introduction: The Pivotal Role of Scaffolds in PROTAC Design

PROTACs are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[1][2] The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[3][4] The structural characteristics of the building blocks used to construct these linkers are therefore of paramount importance.

This compound emerges as a compelling scaffold due to its unique combination of features:

-

Bifunctional Reactivity: The presence of a primary amino group and a primary hydroxyl group provides two orthogonal points for chemical modification, enabling its seamless integration into a growing PROTAC molecule.

-

Rigid Pyridine Core: The aromatic pyridine ring introduces a degree of rigidity into the linker, which can be advantageous for optimizing the spatial orientation of the warhead and the E3 ligase ligand, potentially leading to more stable and potent ternary complexes.[3]

-

Modulation of Physicochemical Properties: The aminopyridine moiety can influence key drug-like properties such as solubility, cell permeability, and metabolic stability. Strategic incorporation of such scaffolds can help to overcome the challenges associated with the often large and lipophilic nature of PROTACs.[4][5]

This guide will provide a comprehensive overview of the synthesis and potential applications of this promising building block, empowering researchers to leverage its unique properties in their TPD programs.

Synthesis of this compound: A Proposed Synthetic Pathway

Table 1: Key Reagents and Starting Materials

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-amino-6-methylpyridine-2-carboxylic acid | 53636-71-8 | C7H8N2O2 | 152.15 |

| Lithium Aluminium Hydride (LAH) | 16853-85-3 | LiAlH4 | 37.95 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C4H8O | 72.11 |

A detailed, step-by-step protocol for this proposed synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-amino-6-methylpyridine-2-carboxylic acid (1.0 eq)[6]

-

Lithium Aluminium Hydride (LAH) (2.0 - 3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry glassware under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Sodium sulfate, anhydrous

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 3-amino-6-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Carefully and portion-wise, add Lithium Aluminium Hydride (LAH) (2.0 - 3.0 eq) to the stirred suspension. Caution: LAH reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath. Cautiously and dropwise, quench the excess LAH by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

-

Workup: A granular precipitate will form. Filter the solid and wash it thoroughly with THF.

-

Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Core Application: A Versatile Building Block for PROTAC Synthesis

The primary and most impactful application of this compound is as a bifunctional building block for the synthesis of PROTACs. Its amino and hydroxyl groups serve as convenient handles for conjugation to a "warhead" (targeting the protein of interest) and an E3 ligase ligand, respectively, or vice-versa.

General Workflow for PROTAC Synthesis

The modular nature of PROTACs allows for a systematic approach to their synthesis. The following workflow illustrates how this compound can be incorporated.

Figure 1: A generalized workflow for the synthesis of a PROTAC utilizing this compound as a key building block.

Detailed Hypothetical PROTAC Synthesis Protocol

To provide a practical context, we will outline a hypothetical synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target, and recruiting the Cereblon (CRBN) E3 ligase.

Target Protein: BRD4 Warhead: JQ1-acid (a derivative of the known BRD4 inhibitor JQ1 with a carboxylic acid handle) E3 Ligase: Cereblon (CRBN) E3 Ligase Ligand: Pomalidomide-amine (a derivative of the immunomodulatory drug pomalidomide with a primary amine handle)[1] Building Block: this compound

Step 1: Conjugation of the Warhead to the Building Block

This step involves forming an amide bond between the carboxylic acid of the warhead and the amino group of our building block.

Materials:

-

JQ1-acid (1.0 eq)

-

This compound (1.0 eq)

-

HATU (1,1-Di(azidomethyl)methylen-1H-1,2,3-triazolium hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolve JQ1-acid and this compound in anhydrous DMF.

-

Add HATU and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting intermediate (Warhead-Linker) by column chromatography.

Step 2: Activation of the Hydroxyl Group

To facilitate the reaction with the amine on the E3 ligase ligand, the hydroxyl group of the Warhead-Linker intermediate is typically converted to a better leaving group, such as a mesylate or tosylate.

Materials:

-

Warhead-Linker intermediate (1.0 eq)

-

Methanesulfonyl chloride (or p-toluenesulfonyl chloride) (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the Warhead-Linker intermediate in anhydrous DCM and cool to 0 °C.

-

Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Wash the reaction mixture with cold water and brine.

-

Dry the organic layer and concentrate to obtain the activated intermediate.

Step 3: Conjugation of the E3 Ligase Ligand

The final step involves the nucleophilic substitution of the activated hydroxyl group by the amine of the E3 ligase ligand.

Materials:

-

Activated Warhead-Linker intermediate (1.0 eq)

-

Pomalidomide-amine (1.1 eq)

-

Potassium carbonate (2.0 eq)

-

Anhydrous DMF

Procedure:

-

Dissolve the activated intermediate and Pomalidomide-amine in anhydrous DMF.

-

Add potassium carbonate to the mixture.

-

Heat the reaction to 60-80 °C and stir for 12-16 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the final PROTAC by preparative HPLC.

Figure 2: A schematic representation of the hypothetical synthesis of a BRD4-degrading PROTAC using this compound.

Future Perspectives and Conclusion

The strategic use of rigid, functionalized building blocks like this compound is set to become increasingly important in the field of targeted protein degradation. The ability to fine-tune the spatial arrangement of the two ends of a PROTAC molecule can have a profound impact on its ability to form a stable and productive ternary complex, which is a key determinant of its degradation efficiency.[7]

Future research in this area will likely focus on:

-

Exploring Diverse Linker Geometries: Synthesizing and evaluating a wider range of substituted aminopyridine-based linkers to understand the structure-activity relationships governing ternary complex formation.

-

Impact on Cell Permeability: Investigating how the incorporation of such polar, rigid scaffolds affects the overall physicochemical properties and cell permeability of PROTACs, a critical factor for their therapeutic potential.

-

Development of Novel Building Blocks: The principles outlined in this guide can be extended to the design and synthesis of other novel, multifunctional building blocks for PROTAC development.